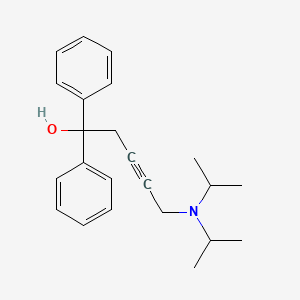
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol is an organic compound that features a complex structure with both aliphatic and aromatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 1,1-diphenylpent-3-yne, which can be synthesized from 1,1-diphenylacetylene and propargyl bromide through a Sonogashira coupling reaction.
Amination: The next step involves the introduction of the dipropan-2-ylamino group. This can be achieved through a nucleophilic substitution reaction using dipropan-2-ylamine and a suitable leaving group on the alkyne.
Hydroxylation: Finally, the hydroxyl group is introduced at the terminal carbon through a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Quaternary ammonium salts
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism by which 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, modulating their activity.
Materials Science: Its electronic properties could be harnessed in the design of organic semiconductors or light-emitting diodes (LEDs).
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenylpent-3-yne: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.
5-(Diethylamino)-1,1-diphenylpent-3-yn-1-ol: Similar structure but with diethylamino instead of dipropan-2-ylamino, which may affect its steric and electronic properties.
Uniqueness
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol is unique due to the presence of both the dipropan-2-ylamino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C23H29NO |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
5-[di(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C23H29NO/c1-19(2)24(20(3)4)18-12-11-17-23(25,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,19-20,25H,17-18H2,1-4H3 |
Clave InChI |
ZGQVEMBRADCXSV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


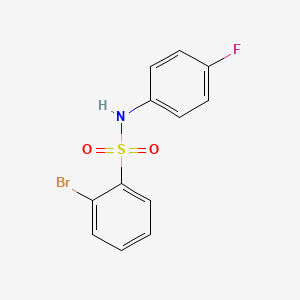
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
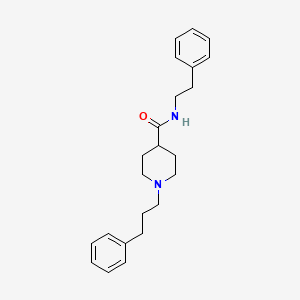
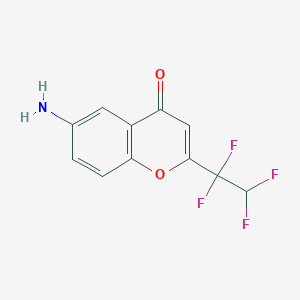
![4-[(E)-[(2-methyl-3-nitrophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12451073.png)
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
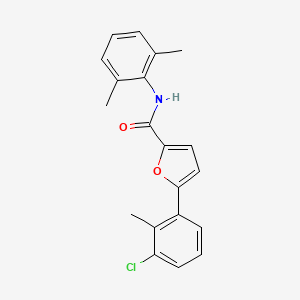
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-3-methylpyridin-2-amine](/img/structure/B12451090.png)
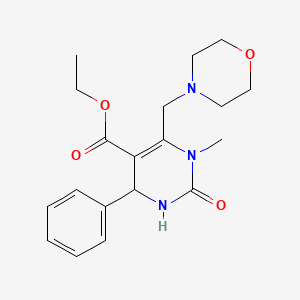
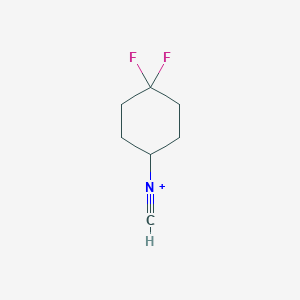
![N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B12451095.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12451103.png)
![2-[2-(2,3-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12451109.png)
